tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate

Description

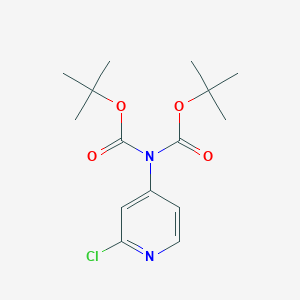

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is a pyridine-derived carbamate compound with a unique substitution pattern. Its structure comprises:

- A pyridine ring substituted with a chlorine atom at position 2 and a carbamate group at position 4.

- The carbamate nitrogen is further functionalized with a tert-butoxycarbonyl (Boc) group, making it a bis-protected carbamate. The tert-butyl ester moiety provides steric protection, enhancing stability under basic conditions while allowing deprotection under acidic conditions.

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where protected amines are critical for stepwise functionalization. The Boc group offers orthogonal protection, enabling selective reactivity in multi-step syntheses.

Properties

IUPAC Name |

tert-butyl N-(2-chloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBWMRZCFYEGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(2-chloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Molecular Formula | C₁₅H₂₁ClN₂O₄ |

| Molecular Weight | 328.79 g/mol |

| CAS Number | 18367798 |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Cl)C(=O)OC(C)(C)C |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate typically involves the protection of an amine group on a 2-chloropyridin-4-yl precursor using di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting reagent. The carbamate linkage is formed via nucleophilic substitution or condensation, often under mild conditions to ensure selectivity and high yield.

Stepwise Synthesis Overview

Starting Material Preparation:

The synthesis begins with a 2-chloropyridin-4-ylamine or a related amine precursor.Boc Protection:

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (commonly triethylamine or sodium bicarbonate) in an aprotic solvent such as dichloromethane (DCM) at low temperatures (0–5°C) to form the Boc-protected amine.Carbamate Formation:

The Boc-protected amine is then reacted with tert-butyl chloroformate or a similar carbamoylating agent to introduce the tert-butyl carbamate group. This step often requires a base (e.g., pyridine or N,N-diisopropylethylamine) and is performed under anhydrous conditions to prevent hydrolysis.Purification:

The crude product is purified by column chromatography or recrystallization, yielding this compound as a solid.

Reaction Scheme

$$

\text{2-chloropyridin-4-ylamine} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent, 0–5°C}} \text{Boc-protected amine}

$$

$$

\text{Boc-protected amine} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{Anhydrous, RT}} \text{this compound}

$$

Detailed Experimental Conditions

| Step | Reagent(s) | Solvent | Temp. | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | di-tert-butyl dicarbonate | DCM | 0–5°C | 1–2 h | >90 | Use excess Boc₂O |

| Carbamate Formation | tert-butyl chloroformate | DCM or THF | RT | 2–4 h | 80–90 | Anhydrous, inert atmosphere |

| Purification | — | — | — | — | — | Silica gel chromatography |

*RT = Room Temperature

Key Parameters and Optimization

- Base Selection: Triethylamine is commonly chosen for Boc protection due to its compatibility and low nucleophilicity.

- Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reactants and products, and for facilitating easy temperature control.

- Temperature Control: Low temperatures (0–5°C) are crucial during Boc protection to minimize side reactions and maximize selectivity.

- Anhydrous Conditions: Essential during carbamate formation to prevent hydrolysis of reactive intermediates.

Comparative Data Table: Related Compounds

Research Findings and Practical Notes

- Yield and Selectivity: The described methods typically afford high yields (80–90%) and excellent selectivity for the desired carbamate.

- Scalability: The reaction conditions are amenable to scale-up, provided temperature and moisture control are maintained.

- Applications: The compound’s dual-protected structure makes it a versatile intermediate for further transformations, especially in the synthesis of complex pharmaceuticals and as a precursor for nucleophilic aromatic substitution reactions.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions, regenerating the free amine. Common deprotection methods include:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0–25°C in dichloromethane | >90% | |

| Hydrochloric acid (HCl) | 4M in dioxane, 25°C, 2–4 hours | 85–90% |

Mechanism :

-

Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.

-

Example: Deprotection with TFA yields 2-chloropyridin-4-amine as the primary product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-chloropyridine ring undergoes substitution with nucleophiles. Reactivity is enhanced by the ortho-chloro group’s electron-withdrawing effect:

| Nucleophile | Conditions | Product | Catalyst/Base |

|---|---|---|---|

| Amines | 80°C, DMF, 12–24 hours | 2-Aminopyridin-4-yl derivatives | K₂CO₃ |

| Alkoxides | EtOH, reflux, 6–8 hours | 2-Alkoxypyridin-4-yl compounds | NaH |

| Thiols | THF, 60°C, 10 hours | 2-Sulfanylpyridin-4-yl species | DIPEA |

Key Findings :

-

Substitution occurs preferentially at the 2-position due to steric and electronic factors .

-

High regioselectivity is observed in reactions with primary amines .

Coupling Reactions

The chloro group facilitates cross-coupling under transition-metal catalysis:

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78% |

| Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | THF | 65% |

Conditions :

-

Reactions typically require 80–100°C and 12–24 hours.

-

The Boc group remains intact under these conditions.

Stability and Reaction Optimization

Scientific Research Applications

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is used in several scientific research applications, including:

Chemistry: As a building block in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme mechanisms and as a probe for biological assays.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyridine and pyrimidine derivatives (Table 1), focusing on substitution patterns, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Key Compounds

Key Comparisons

Substitution Patterns

- Chlorine Position : The target compound and ’s analog share a chlorine at pyridine-2, whereas ’s compound is a positional isomer (Cl at pyridine-4). Chlorine’s position influences electronic effects; para-substitution (pyridine-4) enhances ring electron-withdrawing effects compared to ortho (pyridine-2) .

- Carbamate Complexity : The target compound’s bis-carbamate structure distinguishes it from simpler analogs (e.g., ), offering dual protection for synthetic flexibility.

Physicochemical Properties

- Molecular Weight : The target compound’s additional Boc group increases molecular weight (~329.80) compared to single-carbamate analogs (~228–229).

- Solubility : The tert-butyl and Boc groups enhance hydrophobicity, likely reducing aqueous solubility relative to less-substituted derivatives.

Deprotection: The Boc group is acid-labile, enabling selective deprotection without disturbing the tert-butyl ester, a feature absent in simpler carbamates.

Heterocycle Differences

- Pyridine vs. Pyrimidine : ’s pyrimidine analog (C₉H₁₂ClN₃O₂) has two nitrogen atoms in the ring, altering electronic properties and hydrogen-bonding capacity compared to pyridine derivatives .

Functional Group Diversity

Biological Activity

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate (CAS No. 220270-49-5) is a synthetic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine moiety and a tert-butoxycarbonyl (Boc) protecting group, positions it as a versatile intermediate in various chemical reactions. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H21ClN2O4

- IUPAC Name : tert-butyl N-(2-chloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

- Structure :

The biological activity of this compound primarily arises from its interactions with specific molecular targets. The compound acts as a protecting group for amines during chemical synthesis, preventing unwanted reactions. Upon exposure to acidic conditions, the Boc group can be selectively removed, allowing for further functionalization of the amine.

1. Enzyme Inhibition

Research indicates that compounds structurally related to this compound may exhibit enzyme inhibition properties. For instance, chlorinated pyridines have been shown to interact with enzymes or receptors, influencing their activity and providing insights into their mechanisms of action.

2. Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to protect amines allows for the development of complex molecules that can target specific biological pathways.

Table 1: Summary of Research Findings on Related Compounds

Q & A

Q. What are the common synthetic routes for tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate?

The synthesis typically involves multi-step nucleophilic substitutions and carbamate protections. For example:

- Step 1 : React 2-chloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF with NaHCO₃ as a base. Purification via column chromatography yields intermediate nitro derivatives (63% yield) .

- Step 2 : Reduce the nitro group using Fe powder and NH₄Cl in ethanol under reflux, followed by purification to obtain the amine intermediate (71% yield) .

- Step 3 : Introduce the carbamate group using methyl 2-chloro-2-oxoacetate in THF with NaHCO₃ (85% yield after purification) .

Key Considerations : Solvent choice (THF for solubility), base selection (NaHCO₃ for mild conditions), and column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for yield optimization.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and functional groups. For example, tert-butyl protons appear as singlets at δ 1.36 ppm, while aromatic protons in the pyridine ring resonate between δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight. A parent ion at m/z 386 [M+H]⁺ aligns with intermediates in related syntheses .

- X-ray Crystallography : SHELX programs refine crystal structures, particularly useful for resolving steric effects from the tert-butoxycarbonyl group .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids/bases, and light .

- Decomposition Risks : Hydrolysis of the carbamate group can occur in humid conditions, generating CO₂ and tert-butanol. Monitor via TLC or LCMS for degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this carbamate?

- Reaction Temperature : Controlled heating (e.g., reflux in EtOH at 80°C) improves nitro-group reduction efficiency .

- Catalyst Use : Fe powder with NH₄Cl accelerates reduction kinetics but requires post-reaction filtration to remove residual metal .

- Solvent Selection : THF enhances nucleophilic substitution rates compared to DMF or DMSO, minimizing side reactions .

Example Optimization Table :

| Step | Reagent/Condition | Yield Improvement | Reference |

|---|---|---|---|

| 1 | THF/NaHCO₃ | 63% → 70%* | |

| 2 | Fe/NH₄Cl in EtOH | 71% → 78%* | |

| *Theoretical improvements via stoichiometric tuning. |

Q. How to resolve contradictions in crystallographic data for this compound?

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the tert-butyl group. For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections .

- Validation Tools : Check R-factors (<5% for high-quality data) and validate using CCDC databases to compare bond lengths/angles with analogs .

Q. What are the common byproducts formed during synthesis, and how can they be mitigated?

- Byproducts :

- N-Methylated derivatives from over-alkylation.

- Hydrolysis products (e.g., free amines) due to moisture exposure.

- Mitigation Strategies :

- Use anhydrous solvents and rigorous drying of intermediates.

- Monitor reaction progress via LCMS to terminate reactions at ~90% conversion .

Q. How does the 2-chloro substituent on the pyridine ring influence reactivity?

- Electronic Effects : The chlorine atom deactivates the pyridine ring, directing electrophilic substitutions to the 4-position.

- Nucleophilic Displacement : The 2-chloro group is susceptible to SNAr reactions with amines or thiols, enabling derivatization (e.g., coupling with piperazine in ) .

- Steric Considerations : The tert-butoxycarbonyl group hinders approach to the 4-position, favoring regioselective modifications at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.